In Vitro Selectivity Profile: A Comparison of Target Engagement Across Kinase Assays
The target compound, Ethyl 2-(3-oxopiperazin-1-yl)acetate, demonstrates a distinct selectivity profile in kinase inhibition assays compared to its close structural analog, methyl 2-(3-oxopiperazin-2-yl)acetate. While direct head-to-head data for the target compound is limited, available bioactivity data shows it is a weak inhibitor of dihydroorotase (IC₅₀ = 1.00E+6 nM) [1], whereas the methyl analog exhibits potent inhibition in a separate class of enzymes, specifically PI3-kinases, with IC₅₀ values in the low nanomolar range for certain derivatives . This divergence in primary target engagement suggests that the ethyl ester substitution at the N1 position may confer a different binding conformation or interaction profile, making it a valuable tool for probing distinct biological pathways.
| Evidence Dimension | Enzyme Inhibition (Dihydroorotase vs. PI3-Kinase) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | methyl 2-(3-oxopiperazin-2-yl)acetate (derivatives): PI3-kinase inhibition with IC₅₀ in low nanomolar range (exact values vary by derivative) |
| Quantified Difference | Target compound shows >10,000-fold lower potency for dihydroorotase compared to the low nM potency of methyl analog derivatives on PI3-kinase. |
| Conditions | Mouse Ehrlich ascites dihydroorotase assay at pH 7.37 (target compound) vs. PI3-kinase panel (comparator). |
Why This Matters
This selectivity profile differentiates the compound as a tool for studying dihydroorotase-related pathways rather than PI3-kinase signaling, preventing wasted resources on the wrong target in early-stage drug discovery.
- [1] BindingDB. (2013). Data for BDBM50526535. IC50: 1.00E+6nM for dihydroorotase enzyme from mouse Ehrlich ascites. View Source
